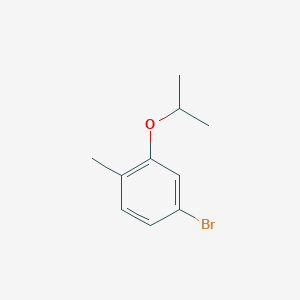

4-Bromo-2-isopropoxy-1-methylbenzene

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for substituted aromatic compounds. The compound bears the Chemical Abstracts Service registry number 1114808-85-3, which serves as its unique identifier in chemical databases and regulatory systems. The complete IUPAC name reflects the positional relationships of the three substituents on the benzene ring: a bromine atom at position 4, an isopropoxy group at position 2, and a methyl group at position 1.

The molecular formula C₁₀H₁₃BrO indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one bromine atom, and one oxygen atom. The molecular weight has been determined to be 229.11 grams per mole, consistent with the sum of atomic weights for the constituent elements. The compound's International Chemical Identifier string provides a standardized representation: 1S/C10H13BrO/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7H,1-3H3, which encodes the complete structural connectivity and hydrogen atom positions.

The International Chemical Identifier Key NLKOYYCPIMAZDH-UHFFFAOYSA-N serves as a fixed-length condensed version of the full International Chemical Identifier, facilitating database searches and cross-referencing. The Simplified Molecular Input Line Entry System notation CC1=C(C=C(C=C1)Br)OC(C)C provides an alternative linear representation of the molecular structure, clearly indicating the substitution pattern and connectivity.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the planar aromatic benzene ring system with three distinct substituents that influence both steric interactions and electronic effects. The benzene ring maintains its characteristic planar geometry with carbon-carbon bond lengths approximating 1.39 Angstroms and bond angles of 120 degrees, typical of aromatic systems. The substitution pattern creates a 1,2,4-trisubstituted benzene derivative where the spatial arrangement of substituents significantly affects molecular properties.

The isopropoxy group attached at position 2 introduces conformational flexibility through rotation about the carbon-oxygen bond connecting the benzene ring to the isopropyl moiety. This rotation allows for multiple conformational states, with the preferred conformations determined by minimizing steric clashes between the isopropyl group and adjacent substituents. The methyl group at position 1 and the bromine atom at position 4 create specific steric environments that influence the accessible conformational space of the isopropoxy group.

Computational analysis reveals that the compound exhibits a topological polar surface area of 9.23 square Angstroms, indicating relatively low polarity despite the presence of the oxygen-containing isopropoxy group. The calculated octanol-water partition coefficient (LogP) of 3.54472 suggests moderate lipophilicity, reflecting the balance between the hydrophobic aromatic system and the polar oxygen functionality. The molecular structure contains one hydrogen bond acceptor atom (the oxygen) and zero hydrogen bond donors, consistent with the ether functionality of the isopropoxy group.

The presence of two rotatable bonds in the structure corresponds to the flexibility within the isopropoxy substituent, specifically the bonds allowing rotation of the isopropyl group relative to the benzene ring. This limited conformational flexibility contributes to the compound's physical properties and potential binding interactions in biological or catalytic systems.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Mass spectrometry provides fundamental structural information for this compound through the measurement of mass-to-charge ratios of molecular and fragment ions. The analytical technique operates by ionizing the sample molecules and separating the resulting ions according to their mass-to-charge ratios using electric and magnetic fields. For this compound, the molecular ion peak would appear at mass-to-charge ratio 229/231, reflecting the characteristic isotope pattern of bromine which exists as approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br isotopes.

The fragmentation pattern in mass spectrometry would likely show characteristic losses corresponding to the isopropoxy group (mass loss of 59) and the methyl group (mass loss of 15), providing structural confirmation. The presence of the bromine atom facilitates identification through its distinctive isotope pattern, where peaks separated by two mass units with approximately equal intensity indicate bromine-containing fragments. The base peak in the spectrum would typically correspond to the most stable fragment ion, potentially the brominated benzyl cation formed after loss of the isopropoxy group.

Nuclear magnetic resonance spectroscopy would reveal characteristic chemical shifts and coupling patterns for the different hydrogen environments in the molecule. The aromatic protons would appear in the downfield region between 6.5 and 8.0 parts per million, with specific chemical shifts influenced by the electronic effects of the bromine, methyl, and isopropoxy substituents. The isopropoxy group would generate a characteristic pattern with the methyl groups of the isopropyl moiety appearing as a doublet around 1.2 parts per million, while the methine proton would appear as a septet around 4.5 parts per million.

Infrared spectroscopy would display characteristic absorption bands corresponding to the various functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations would appear around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches would occur around 2800-3000 wavenumbers. The carbon-oxygen stretching vibration of the ether linkage would generate a strong absorption band around 1000-1300 wavenumbers, and the aromatic carbon-carbon stretching modes would appear in the fingerprint region below 1600 wavenumbers.

Computational Chemistry Approaches (Density Functional Theory, Molecular Dynamics Simulations)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. The theoretical framework utilizes functionals such as B3LYP (Becke 3-parameter Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) to accurately describe the electronic distribution and energetic properties of the molecule. These calculations enable determination of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which directly relate to the compound's chemical reactivity and electronic properties.

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital serves as a crucial parameter for understanding molecular stability and reactivity patterns. Larger energy gaps typically indicate greater molecular stability and reduced chemical reactivity, while smaller gaps suggest increased polarizability and potential for electronic excitation. For aromatic compounds similar to this compound, typical energy gaps range from 4 to 6 electron volts, depending on the nature and position of substituents.

Global reactivity descriptors derived from density functional theory calculations include electronegativity, chemical hardness, chemical softness, and electrophilicity index. These parameters provide quantitative measures of the molecule's tendency to donate or accept electrons, its resistance to electronic perturbation, and its overall electrophilic character. Chemical hardness represents the resistance to electronic deformation, while chemical softness indicates the ease of electronic polarization. The electrophilicity index measures the molecule's capacity to accept electrons from electron-rich species.

Molecular electrostatic potential surfaces calculated through density functional theory reveal regions of positive and negative electrostatic potential across the molecular surface, identifying sites most susceptible to nucleophilic and electrophilic attack. These surfaces provide visual representations of the charge distribution and help predict intermolecular interaction patterns. The bromine atom typically creates a region of positive electrostatic potential due to its electron-withdrawing nature, while the oxygen atom of the isopropoxy group generates areas of negative potential.

Mulliken charge analysis from density functional theory calculations provides atomic charge distributions throughout the molecule, revealing the electronic effects of different substituents on the aromatic ring system. The bromine atom typically bears a partial negative charge due to its high electronegativity, while the carbon atoms show varying partial charges depending on their proximity to electron-donating or electron-withdrawing groups.

Crystallographic Studies and Solid-State Packing Arrangements

Crystallographic analysis of this compound would require single crystal X-ray diffraction studies to determine the three-dimensional arrangement of molecules in the solid state. The compound exists as a liquid under standard conditions, which necessitates crystallization under controlled temperature conditions to obtain suitable crystals for diffraction analysis. The molecular structure in the crystalline state may differ from the gas-phase geometry due to intermolecular interactions and packing constraints.

Solid-state packing arrangements would be influenced by several types of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom. The planar aromatic rings would likely exhibit π-π stacking interactions with neighboring molecules, creating ordered layered structures characteristic of many aromatic compounds. The orientation and spacing of these layers would depend on the balance between attractive and repulsive interactions.

Hirshfeld surface analysis would provide quantitative assessment of intermolecular contact types and their relative contributions to the crystal packing. This analysis typically reveals that hydrogen-hydrogen contacts constitute the major portion of intermolecular interactions (often 50-60%), followed by carbon-hydrogen and halogen-hydrogen contacts. The specific percentages would depend on the actual packing arrangement and the spatial distribution of hydrogen atoms in the structure.

The crystal structure would likely belong to one of the common space groups for organic compounds, such as P21/c or P-1, depending on the molecular symmetry and packing efficiency. Cell parameters including unit cell dimensions and angles would be determined from the diffraction data, along with the number of molecules per unit cell (Z value). The packing coefficient, representing the fraction of unit cell volume occupied by molecules, would typically range from 0.65 to 0.75 for organic crystals.

Properties

IUPAC Name |

4-bromo-1-methyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKOYYCPIMAZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501253716 | |

| Record name | Benzene, 4-bromo-1-methyl-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114808-85-3 | |

| Record name | Benzene, 4-bromo-1-methyl-2-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114808-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-bromo-1-methyl-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-isopropoxy-1-methylbenzene can be achieved through several methods. One common method involves the bromination of 2-isopropoxy-1-methylbenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isopropoxy-1-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in ether, room temperature.

Major Products Formed

Substitution: Formation of 2-isopropoxy-1-methylbenzene derivatives.

Oxidation: Formation of 4-bromo-2-isopropoxybenzaldehyde or 4-bromo-2-isopropoxybenzoic acid.

Reduction: Formation of 2-isopropoxy-1-methylbenzene.

Scientific Research Applications

Chemical Synthesis

4-Bromo-2-isopropoxy-1-methylbenzene serves primarily as an intermediate in the synthesis of more complex organic molecules . It can undergo several types of chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced with other functional groups through nucleophilic substitution, allowing for the creation of various derivatives.

- Oxidation Reactions: The isopropoxy group can be oxidized to form carbonyl compounds, which are pivotal in many synthetic pathways.

- Reduction Reactions: The reduction of the bromine atom can yield 2-isopropoxy-1-methylbenzene, expanding its utility in further reactions.

Biological Research

In biological contexts, this compound is utilized to study enzyme-catalyzed reactions and as a probe for investigating biological pathways involving brominated compounds. Its reactivity allows researchers to explore interactions with various biological targets, potentially modulating enzyme activity and influencing metabolic pathways.

Industrial Applications

The compound is also significant in industrial settings, particularly in the production of specialty chemicals and materials . It is employed in creating polymers and resins due to its ability to participate in polymerization reactions. Additionally, its derivatives may find applications in the formulation of advanced materials with specific properties tailored for various uses.

Chemical Reactions

The following table summarizes the major chemical reactions involving this compound:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Nucleophilic Substitution | Sodium methoxide in methanol | Reflux conditions | 2-Isopropoxy-1-methylbenzene derivatives |

| Oxidation | Potassium permanganate | Aqueous solution, room temperature | 4-Bromo-2-isopropoxybenzaldehyde or benzoic acid |

| Reduction | Lithium aluminum hydride | Ether, room temperature | 2-Isopropoxy-1-methylbenzene |

Case Study 1: Synthesis of Pharmaceutical Compounds

Research has demonstrated that this compound can be used as a precursor in synthesizing pharmaceutical agents. For instance, it has been applied in the development of analgesics and sedatives where its derivatives exhibit desired therapeutic effects. The compound's ability to undergo substitution reactions facilitates the introduction of necessary functional groups required for pharmacological activity.

Case Study 2: Material Science Applications

In material science, studies have shown that incorporating this compound into polymer formulations enhances specific properties such as thermal stability and mechanical strength. The compound's versatility allows it to be tailored for use in high-performance materials suitable for demanding applications .

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropoxy-1-methylbenzene depends on its specific application. In chemical reactions, it often acts as an electrophile due to the presence of the bromine atom, which can be readily substituted by nucleophiles. The isopropoxy group can undergo oxidation or reduction, leading to the formation of various products. The compound’s interactions with biological targets may involve binding to specific enzymes or receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares 4-Bromo-2-isopropoxy-1-methylbenzene with five analogous compounds, highlighting key structural variations and their implications:

Electronic and Steric Effects

Electron-Donating vs. Withdrawing Groups :

- The isopropoxy group in this compound is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, chloro substituents (e.g., in 637022-52-7) deactivate the ring, directing reactions to specific positions .

- Methoxy (e.g., 1369775-86-9) and ethoxy (e.g., 67868-73-9) groups exhibit similar electronic effects but differ in steric bulk, influencing reaction kinetics .

Steric Hindrance :

Physicochemical Properties

- Boiling Points and Solubility :

- Ethoxy (67868-73-9) and methoxy (1369775-86-9) derivatives have lower molecular weights (~215–229 g/mol) compared to chlorinated analogs (~249 g/mol), leading to differences in volatility .

- Polar substituents like methoxymethoxy (132532-64-0) improve water solubility, whereas isopropoxy groups enhance lipophilicity .

Biological Activity

4-Bromo-2-isopropoxy-1-methylbenzene, also known as a brominated aromatic compound, has garnered attention in various fields of chemical and biological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in pharmacology, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine atom at the para position relative to the isopropoxy group.

- Isopropoxy group providing unique electronic properties that may enhance its biological activity.

- Methyl group contributing to steric effects that influence reactivity.

Biological Activities

The biological activities of this compound have been explored through various studies, highlighting its potential in pharmacological applications.

Antimicrobial Activity

Research indicates that compounds with brominated aromatic structures often exhibit significant antimicrobial properties. A study demonstrated that related brominated compounds showed effectiveness against various bacterial strains, suggesting that this compound could possess similar properties.

Anticancer Potential

Brominated compounds are frequently investigated for their anticancer activities. The mechanism of action typically involves:

- Inhibition of cell proliferation : Compounds can interfere with cell cycle progression.

- Induction of apoptosis : Activation of apoptotic pathways in cancer cells has been observed.

A comparative analysis of similar compounds indicated that those with bromine substitutions often showed enhanced cytotoxicity against cancer cell lines.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It might interact with cellular receptors, altering signal transduction pathways.

- Oxidative Stress Induction : Brominated compounds can generate reactive oxygen species (ROS), leading to oxidative stress in cells.

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into potential applications:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various brominated phenolic compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition, suggesting a promising application for this compound in treating bacterial infections.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 25 |

| Control (No treatment) | 0 |

| Standard Antibiotic | 30 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that related brominated compounds induced apoptosis through mitochondrial pathways. The findings suggest that this compound may similarly affect cancer cell viability.

Q & A

Q. Q1. What are the optimal synthetic routes for 4-Bromo-2-isopropoxy-1-methylbenzene, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 4-bromo-2-hydroxy-1-methylbenzene with isopropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF or acetone. Yield optimization strategies include:

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H NMR : Look for a singlet (~δ 2.3 ppm) for the methyl group, a multiplet (~δ 4.5–4.7 ppm) for the isopropoxy methine proton, and aromatic protons split by bromine’s deshielding effect .

- IR : Absence of OH stretches (~3200–3600 cm⁻¹) confirms successful etherification.

- MS : Molecular ion peak at m/z ~228 (C₁₀H₁₃BrO⁺) and isotopic splitting (Br: 1:1 ratio for M/M+2) validate the structure .

Advanced Research Questions

Q. Q3. What strategies address regioselectivity challenges in synthesizing derivatives of this compound?

Methodological Answer: Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is influenced by:

Q. Q4. How can computational modeling (DFT, molecular dynamics) predict reactivity and stability of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Transition state analysis : Model energy barriers for bromine displacement in SNAr reactions .

- Solvent effects : Molecular dynamics simulations assess solvent interactions (e.g., DMF vs. THF) on reaction pathways .

Q. Q5. What mechanistic insights explain contradictory data in cross-coupling reactions involving this compound?

Methodological Answer: Contradictions in yields or selectivity often arise from:

- Oxidative addition efficiency : Pd⁰ catalysts vary in activating C-Br bonds; additives like CuI may bypass this step .

- Side reactions : Homocoupling (e.g., Glaser coupling) competes with cross-coupling; degassing solvents reduces this .

- Substrate inhibition : Excess isopropoxy groups can coordinate palladium, stalling catalysis. Ligand screening (e.g., XPhos vs. SPhos) mitigates this .

Data Analysis & Experimental Design

Q. Q6. How should researchers design kinetic studies to elucidate degradation pathways of this compound under varying pH conditions?

Methodological Answer:

Q. Q7. What statistical approaches resolve discrepancies in reported catalytic activities for reactions involving this compound?

Methodological Answer:

- Multivariate analysis : PCA (Principal Component Analysis) identifies outlier conditions (e.g., solvent purity, trace moisture) .

- Response Surface Methodology (RSM) : Optimizes interdependent variables (catalyst loading, temperature) .

- Error analysis : Bootstrap resampling quantifies uncertainty in kinetic data .

Application-Oriented Research

Q. Q8. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

Methodological Answer:

Q. Q9. What role does this compound play in materials science, particularly in polymer or ligand synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.